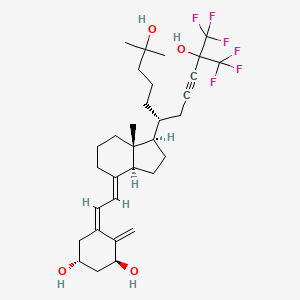
1,4-苯二酚,2-(10-羟基癸基)-5,6-二甲氧基-3-甲基-
描述
“1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-” is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . It is a vital cell antioxidant and an essential component of the Electron Transport Chain (ETC) . The molecular formula of this compound is C19H32O5 .
Synthesis Analysis
The synthesis of “1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-” has been explored in various studies. For instance, Fash et al. investigated the influence of the alkyl side chain nature through the synthesis of derivatives bearing different chains at the position 2 of the 1,4-benzoquinone ring .Molecular Structure Analysis
The molecular structure of “1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-” includes methoxy groups at positions 2 and 3, a methyl group at position 5, and a 10-hydroxydecyl group at position 6 . The exact mass of the molecule is 340.22497412 g/mol .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 510.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.3±3.0 kJ/mol, and the flash point is 262.7±28.7 °C . The compound has a molar refractivity of 96.3±0.3 cm3 .科学研究应用
Central Nervous System (CNS) Protection
Dihydroidebenone exhibits potent antioxidant properties that are beneficial for CNS disorders. Its ability to enhance mitochondrial function and protect neuronal cells from oxidative stress makes it a promising candidate for treating neurodegenerative diseases .
Mitochondrial Dysfunction Treatment
The compound’s structural similarity to Coenzyme Q10 allows it to support mitochondrial ATP production. This is particularly useful in conditions where mitochondrial dysfunction is a key factor, such as in certain muscular and neurological disorders .
Antioxidant Activity Enhancement
Dihydroidebenone can be included in inclusion complexes, such as with hydroxypropyl-β-cyclodextrin, to improve its solubility and enhance its antioxidant activity. This has potential applications in preventing oxidative stress-related damage in various tissues .
Neurodegenerative Disease Management
By inhibiting lipid peroxidation, Dihydroidebenone helps to protect cell membranes and mitochondria, making it a valuable asset in the management of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cosmetic Applications
Due to its strong antioxidant properties, Dihydroidebenone can be used in cosmetic formulations to protect the skin from environmental stressors, prevent signs of aging, and improve skin health and appearance .
Drug Delivery Systems
The compound’s physicochemical properties make it suitable for incorporation into advanced drug delivery systems, such as solid lipid nanoparticles. This can enhance the bioavailability and efficacy of therapeutic agents, especially those aimed at treating CNS conditions .
Synergistic Effects with Other Antioxidants
Dihydroidebenone can be covalently linked with other antioxidants to create derivatives that exhibit a synergistic effect. This approach can lead to more effective antioxidant therapies for various oxidative stress-related conditions .
Pharmaceutical Formulation Improvement
The inclusion of Dihydroidebenone in pharmaceutical formulations can improve the stability and effectiveness of drugs, especially those targeting the CNS and related structures. Its role in protecting against oxidative damage is crucial in maintaining the integrity of active pharmaceutical ingredients .
作用机制
The compound interacts with the ETC, increasing ATP production required for mitochondrial function, reducing free radicals, inhibiting lipid peroxidation, and consequently protecting the lipid membrane and mitochondria from oxidative damage . More specifically, it is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation .
属性
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20-22H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZQVSIABNMNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437677 | |
| Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
CAS RN |
58186-26-8 | |
| Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



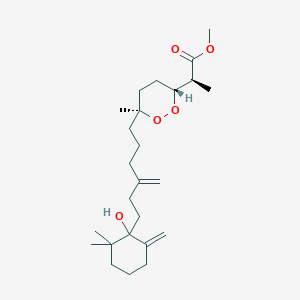
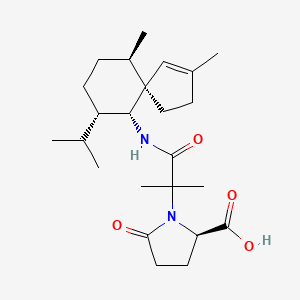
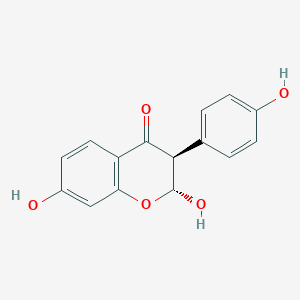
![1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1248596.png)
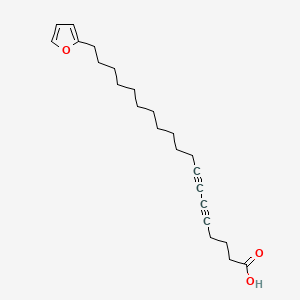
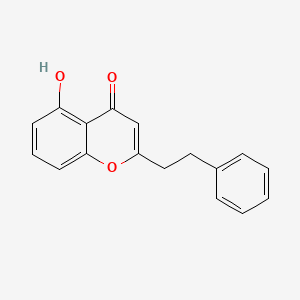
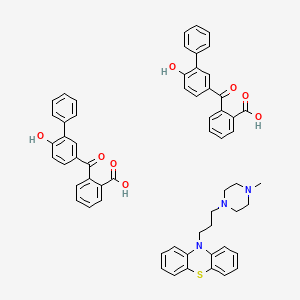
![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)
![3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248605.png)
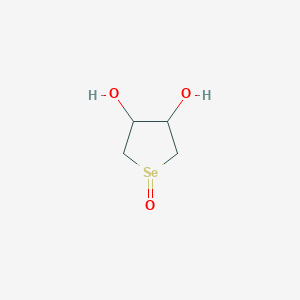
![N-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]butyl]-2-phenoxy-2-phenylacetamide](/img/structure/B1248611.png)
